1,3-Oxathiolan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

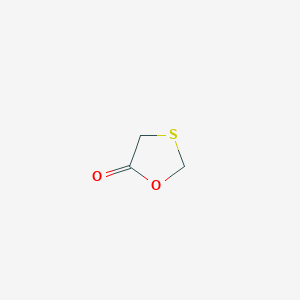

1,3-Oxathiolan-5-one, also known as this compound, is a useful research compound. Its molecular formula is C3H4O2S and its molecular weight is 104.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 1,3-Oxathiolan-5-one

The synthesis of this compound derivatives has been achieved through various methodologies. Notably, a novel one-pot system utilizing Mukaiyama reagent allows for the efficient conversion of aldehydes and mercaptoacetic acid into this compound with good yields without the need for chromatographic purification . Another approach involves a (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid, which provides a direct synthesis route .

Table 1: Synthesis Methods for this compound

Biological Activities

The biological significance of this compound derivatives is profound. They have been reported to exhibit a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer properties. A study demonstrated that various synthesized derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Activity

In a comprehensive screening of synthesized compounds, several this compound derivatives exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. The presence of electron-withdrawing groups in the structure was found to enhance the biological activity of these compounds.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| Compound 3e | Moderate | Significant | - |

| Compound 3h | Significant | Moderate | - |

| Compound 3i | - | Moderate | Significant |

Therapeutic Potential

The therapeutic applications of this compound derivatives extend beyond antimicrobial properties. They have been reported to possess antiviral activities, particularly against HIV and hepatitis B virus (HBV) due to their ability to act on muscarinic receptors . Cevimeline, a derivative of this compound class, is an example of a selective M1 receptor agonist used in clinical settings.

Case Studies and Research Insights

Recent studies have focused on optimizing the synthesis processes for better yield and efficiency while exploring the biological potential of these compounds. For instance, research has shown that modifications on the oxathiolan ring can lead to the development of new antimicrobial agents with enhanced efficacy . Additionally, advancements in biocatalysis have opened avenues for producing these compounds under environmentally friendly conditions.

Propiedades

Número CAS |

4385-46-0 |

|---|---|

Fórmula molecular |

C3H4O2S |

Peso molecular |

104.13 g/mol |

Nombre IUPAC |

1,3-oxathiolan-5-one |

InChI |

InChI=1S/C3H4O2S/c4-3-1-6-2-5-3/h1-2H2 |

Clave InChI |

FYAVYWUBPQMCQN-UHFFFAOYSA-N |

SMILES |

C1C(=O)OCS1 |

SMILES canónico |

C1C(=O)OCS1 |

Sinónimos |

1,3-oxathiolan-5-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.